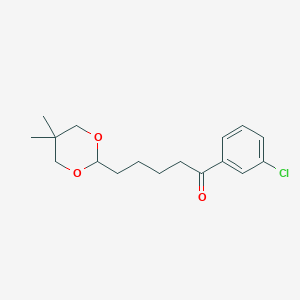

3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone

Description

Properties

IUPAC Name |

1-(3-chlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23ClO3/c1-17(2)11-20-16(21-12-17)9-4-3-8-15(19)13-6-5-7-14(18)10-13/h5-7,10,16H,3-4,8-9,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNQLUKJROMAYSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCCC(=O)C2=CC(=CC=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645923 | |

| Record name | 1-(3-Chlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898785-94-9 | |

| Record name | 1-(3-Chlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Halogenation of the Aromatic Ring

The synthesis begins with the chlorination of the aromatic ring in valerophenone derivatives. Chlorination is achieved using reagents such as thionyl chloride ($$SOCl2$$) or phosphorus pentachloride ($$PCl5$$) under controlled conditions to ensure selective substitution at the desired position on the phenyl ring.

Step 2: Formation of the Dioxane Moiety

The dioxane ring is typically introduced through a condensation reaction involving acetals or ketals. A common approach involves reacting 2,2-dimethyl-1,3-propanediol with an appropriate aldehyde or ketone in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) to form the dioxane structure.

Step 3: Coupling of Functional Groups

The final step involves coupling the chlorinated aromatic system with the dioxane moiety via alkylation or acylation reactions. This step may require reagents such as alkyl halides or acid chlorides and bases like sodium hydride ($$NaH$$) or potassium carbonate ($$K2CO3$$) to facilitate nucleophilic substitution.

Reaction Conditions

The synthesis of this compound requires precise control over reaction conditions to achieve high yield and purity:

- Temperature: Moderate temperatures (50–100°C) are often used during halogenation and condensation steps.

- Solvents: Polar aprotic solvents such as dichloromethane ($$CH2Cl2$$) or tetrahydrofuran ($$THF$$) are preferred for their ability to stabilize intermediates.

- Catalysts: Acid catalysts are critical for dioxane formation, while bases ensure efficient coupling reactions.

Purification Techniques

After synthesis, purification is essential to isolate the target compound:

- Recrystallization: Solvents such as ethanol or methanol are commonly used.

- Chromatography: Column chromatography with silica gel is employed for separating impurities.

- Spectroscopic Verification: Techniques like NMR and IR spectroscopy confirm structural integrity.

Summary Table of Key Steps

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Halogenation | $$SOCl2$$, $$PCl5$$; solvent: $$CH2Cl2$$ | Chlorination of aromatic ring |

| Dioxane Formation | Acetals/ketals; acid catalyst | Formation of dioxane moiety |

| Functional Coupling | Alkyl halides/acid chlorides; base | Coupling chlorinated ring with dioxane |

Challenges and Optimization

Some challenges in synthesizing this compound include:

- Selective Chlorination: Ensuring substitution at the correct position without over-chlorination.

- Yield Maximization: Optimizing conditions for high product yield while minimizing side reactions. Further research can focus on refining these methods for industrial-scale production.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in the design of pharmaceutical agents. Specifically, its chlorinated aromatic system and dioxane moiety may enhance biological activity:

- Anticancer Activity : Preliminary studies indicate that compounds with similar structural frameworks exhibit anticancer properties. For instance, derivatives of chlorinated phenyl compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation .

- Drug Delivery Systems : The lipophilic nature of the compound makes it suitable for incorporation into drug delivery systems where enhanced permeation through biological membranes is desired.

Photochemistry

3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone can serve as a photoinitiator in polymerization reactions:

- UV-Curable Coatings : The compound's ability to absorb UV light can facilitate the curing of coatings and adhesives. This property is particularly valuable in the manufacturing of high-performance materials that require rapid curing times and durability .

Synthesis of Novel Compounds

The compound can act as an intermediate in organic synthesis:

- Synthetic Pathways : Its structure allows for functionalization to create new derivatives that may possess unique biological or chemical properties. For example, reactions involving nucleophilic substitutions can yield derivatives with varying pharmacological activities.

Case Study 1: Anticancer Activity Assessment

A study investigated the anticancer properties of chlorinated phenyl compounds similar to this compound. The results demonstrated significant cytotoxic effects on HeLa cells with IC50 values indicating effectiveness at low concentrations. This suggests a promising avenue for further exploration of this compound in cancer therapeutics.

Case Study 2: Photopolymerization Efficiency

Research into photoinitiators revealed that compounds like this compound can enhance the efficiency of UV-curable systems. Experiments showed that formulations incorporating this compound exhibited faster curing times and improved mechanical properties compared to traditional photoinitiators.

Mechanism of Action

The mechanism of action of 3’-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone involves its interaction with molecular targets such as enzymes or receptors. The chlorophenyl group can participate in π-π interactions with aromatic residues in proteins, while the dioxane ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The primary structural analogs of 3'-chloro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone differ in the type and position of substituents on the phenyl ring or modifications to the dioxane moiety. Key examples include:

Halogenated Derivatives

- 2',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone Structure: Dichloro substitution at the 2' and 4' positions. Properties: Higher molecular weight (345.3 g/mol) compared to the 3'-chloro analog, with increased lipophilicity due to additional chlorine atoms . Applications: Used as an intermediate in agrochemical synthesis, leveraging its stability under harsh reaction conditions .

- 2',5'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone Structure: Dichloro substitution at 2' and 5' positions. Properties: Molecular weight 345.3 g/mol; XLogP3 value of 4.7 indicates significant hydrophobicity .

- 3'-Trifluoromethyl-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone Structure: Trifluoromethyl group at the 3' position. Properties: Molecular weight 344.37 g/mol; the electron-withdrawing CF₃ group enhances metabolic stability in drug discovery contexts .

Methoxy-Substituted Derivatives

- 3',5'-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone Structure: Methoxy groups at 3' and 5' positions. Properties: Reduced lipophilicity (XLogP3 ~3.2 estimated) compared to chloro analogs; increased solubility in polar solvents .

Fluorinated Derivatives

- 2',6'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone Structure: Difluoro substitution at 2' and 6' positions. Properties: Molecular weight 312.35 g/mol; fluorine atoms improve bioavailability and membrane permeability in CNS-targeting drug candidates .

Physicochemical and Functional Comparisons

*Calculated based on structural similarity to analogs.

Biological Activity

3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is a synthetic organic compound that has garnered interest for its potential biological activities. Characterized by a chlorinated aromatic system and a dioxane moiety, it exhibits unique chemical properties that may translate into pharmacological applications. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 310.82 g/mol. The presence of the chlorine atom and the dioxane ring contributes to its reactivity and potential biological interactions.

Synthesis

The synthesis of this compound typically involves several chemical reactions that incorporate chlorination and dioxane formation. These methods highlight the compound's accessibility for research purposes.

Biological Activity

Research on the biological activity of this compound is still emerging. However, preliminary studies suggest several potential pharmacological properties:

- Antimicrobial Activity : Compounds with similar structures have shown antimicrobial effects, indicating that this compound may also possess such properties.

- Oxidizing Agent : The compound has been utilized as an effective oxidizing agent in synthetic chemistry, which may correlate with its biological reactivity in oxidative stress contexts.

Comparative Analysis

To better understand the unique characteristics of this compound, a comparative analysis with structurally similar compounds is presented:

| Compound Name | Structure Features | Key Biological Activities |

|---|---|---|

| 4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyrophenone | Contains a butyrophenone backbone | Antioxidant properties |

| 3',5'-Dichloro-3-(1,3-dioxan-2-YL)propiophenone | Contains two chlorine substituents | Enhanced reactivity |

| 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-iodovalerophenone | Iodine instead of chlorine | Different reactivity patterns |

This table illustrates how variations in substituents can lead to distinct chemical behaviors and potential applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for introducing the 5,5-dimethyl-1,3-dioxane moiety into aromatic ketones like 3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone?

- Methodological Answer : The 5,5-dimethyl-1,3-dioxane group is typically introduced via acetal protection strategies. For example, acylbromoacetylenes can react with acetals under solvent-free conditions using alumina as a catalyst. The reaction mixture is ground with alumina, followed by column chromatography (hexane/ethyl acetate gradients) for purification . This method avoids transition metals, making it suitable for oxygen-sensitive intermediates.

Q. How is the structural integrity of this compound confirmed using spectroscopic techniques?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. The dioxane ring protons appear as singlet resonances near δ 1.4–1.6 ppm (for methyl groups) and δ 3.8–4.2 ppm (for oxygenated methylene groups). The aromatic protons from the chlorophenyl group and ketone carbonyl carbon (δ ~200 ppm in NMR) provide additional confirmation. For example, compound 5a in shows distinct and NMR peaks for the dioxane and valerophenone moieties .

Q. What purification methods are effective for isolating this compound?

- Methodological Answer : Column chromatography with hexane/ethyl acetate gradients (e.g., 80:20 to 1:3 ratios) is widely used to separate polar byproducts. Silica gel or alumina columns are preferred due to the compound’s moderate polarity. For larger scales, recrystallization from ethanol or dichloromethane/hexane mixtures may improve yield .

Advanced Research Questions

Q. How can discrepancies between crystallographic and spectroscopic data for the dioxane ring conformation be resolved?

- Methodological Answer : X-ray crystallography using SHELXL software ( ) provides definitive conformational data. If NMR suggests chair-to-boat interconversion, low-temperature crystallography (e.g., at 100 K) or dynamic NMR analysis can resolve ambiguities. Refinement against high-resolution data (R-factor < 5%) ensures accuracy .

Q. What strategies optimize reaction yields when synthesizing halogenated valerophenone derivatives with bulky substituents?

- Methodological Answer :

- Catalyst Screening : Use Lewis acids like BF-OEt to stabilize intermediates.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky groups.

- Temperature Control : Slow addition of reagents at 0–5°C minimizes side reactions.

Comparative yield data from (97% yield via solvent-free grinding) and (column chromatography optimization) highlight trade-offs between scalability and purity .

Q. How does the 5,5-dimethyl-1,3-dioxane moiety influence the compound’s stability under acidic or basic conditions?

- Methodological Answer :

- Acidic Hydrolysis : The dioxane ring undergoes cleavage in concentrated HCl, releasing formaldehyde and forming a diol intermediate. Monitor via TLC (silica, 10% HSO visualization).

- Base Stability : Under mild alkaline conditions (pH 8–9), the ring remains intact, but prolonged exposure to NaOH (>1 M) degrades the ketone. Stability studies should include HPLC-MS to track degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.